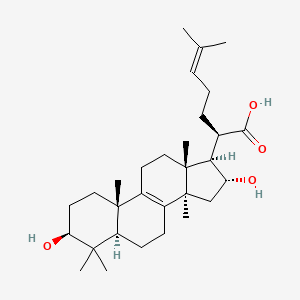
Ribamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribamine hydrochloride is a chemical compound derived from riboflavin (vitamin B2). It is an important intermediate in the synthesis of various riboflavin analogs and derivatives. Riboflavin is an essential nutrient for humans and animals, playing a crucial role in cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ribamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ribose with ammonia under high pressure and temperature to produce ribamine . This intermediate is then reacted with hydrochloric acid to form this compound. An alternative method involves the direct coupling of ribose with dichloro-aniline, followed by nitration and catalyzed hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process starts with the fermentation of riboflavin using strains of Bacillus subtilis or Ashbya gossypii . The riboflavin is then chemically modified through a series of reactions to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Ribamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form riboflavin derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms of riboflavin.
Substitution: Substitution reactions can introduce different functional groups into the ribamine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, hydrochloric acid, dichloro-aniline, and various catalysts for hydrogenation and nitration . Reaction conditions often involve high pressure and temperature to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various riboflavin analogs and derivatives, which have applications in pharmaceuticals, food additives, and other industries .
Scientific Research Applications
Ribamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Ribamine hydrochloride exerts its effects by acting as a precursor to riboflavin, which is a coenzyme for various flavoproteins involved in oxidation-reduction reactions. These reactions are essential for cellular metabolism and energy production. Riboflavin derivatives also interact with specific molecular targets, such as enzymes involved in the biosynthesis of flavins .
Comparison with Similar Compounds
Ribamine hydrochloride is similar to other riboflavin analogs and derivatives, such as 7,8-dichloro-riboflavin and phenylazoribitylamine . it is unique in its specific chemical structure and reactivity, which make it a valuable intermediate in the synthesis of various riboflavin-based compounds. Other similar compounds include sulfanilamide and p-aminobenzoic acid, which share structural similarities and are used in related biochemical pathways .
Properties
Molecular Formula |
C5H14ClNO4 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
(2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5-;/m0./s1 |
InChI Key |
AFXRVZLJKFHWPY-VEGRVEBRSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)N.Cl |
Canonical SMILES |
C(C(C(C(CO)O)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


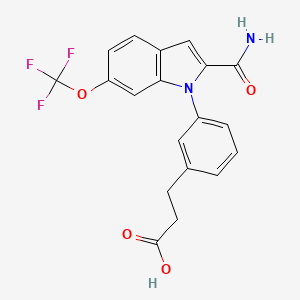
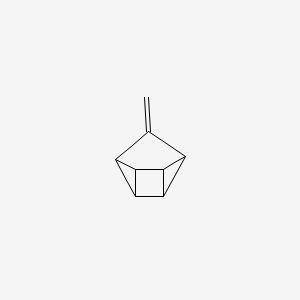
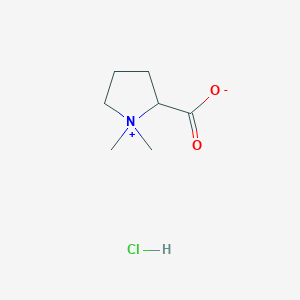
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
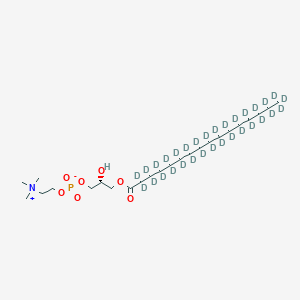
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
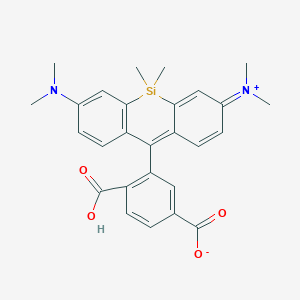
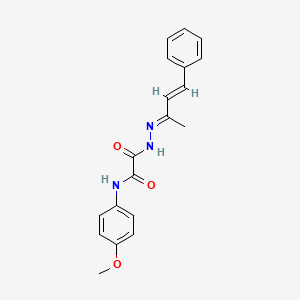
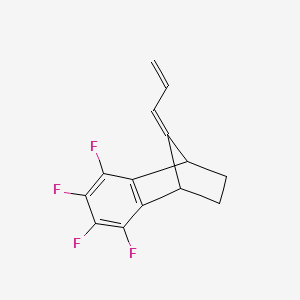


![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)
